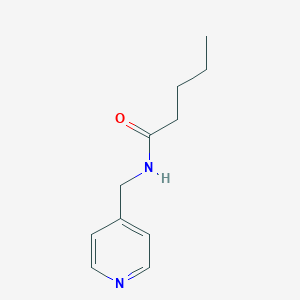
N-(4-pyridinylmethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-pyridinylmethyl)pentanamide, also known as 4-PMPD, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of cathinones, which are synthetic derivatives of cathinone, a naturally occurring stimulant found in the khat plant.
作用机制
The exact mechanism of action of N-(4-pyridinylmethyl)pentanamide is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, which results in increased levels of dopamine and serotonin in the brain. This leads to a stimulant effect and may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-pyridinylmethyl)pentanamide include increased dopamine and serotonin levels in the brain, which can lead to a stimulant effect. It has also been reported to increase heart rate and blood pressure, similar to other cathinones. However, more research is needed to fully understand the effects of this substance on the body.
实验室实验的优点和局限性
One advantage of using N-(4-pyridinylmethyl)pentanamide in lab experiments is its potential therapeutic applications. It has been shown to have effects on dopamine and serotonin neurotransmission, which could be useful in the treatment of neurological and psychiatric disorders. However, a limitation is that the exact mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on N-(4-pyridinylmethyl)pentanamide. One area of interest is its potential as a treatment for drug addiction. It has been shown to have effects on dopamine and serotonin neurotransmission, which could be useful in reducing drug cravings and withdrawal symptoms. Another area of interest is its potential as a treatment for depression and anxiety, as it has been shown to have antidepressant and anxiolytic effects in animal studies. Additionally, more research is needed to determine the long-term effects of this substance on the body and its potential for abuse.
合成方法
The synthesis of N-(4-pyridinylmethyl)pentanamide involves the reaction of 4-pyridinecarboxaldehyde with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques. This synthesis method has been reported in several research articles and is considered reliable.
科学研究应用
N-(4-pyridinylmethyl)pentanamide has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Some of the research studies conducted on this substance include its effects on dopamine and serotonin neurotransmission, its potential as a treatment for depression and anxiety, and its use in drug addiction therapy.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
N-(pyridin-4-ylmethyl)pentanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-11(14)13-9-10-5-7-12-8-6-10/h5-8H,2-4,9H2,1H3,(H,13,14) |
InChI 键 |
KMTFRDSFUFBCIQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCC1=CC=NC=C1 |
规范 SMILES |
CCCCC(=O)NCC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



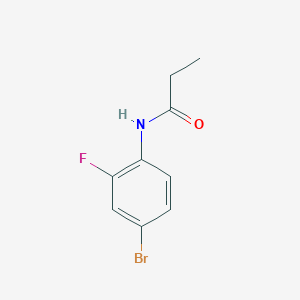
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)
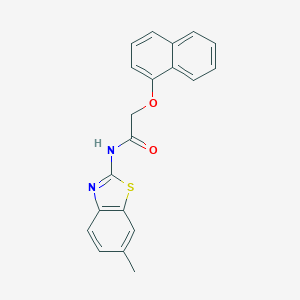

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
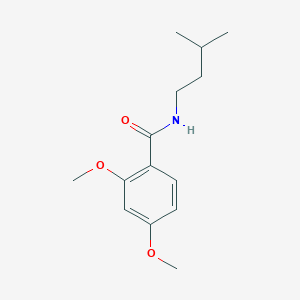

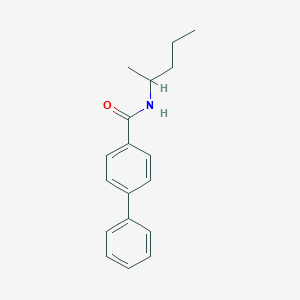
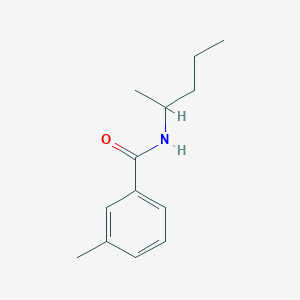
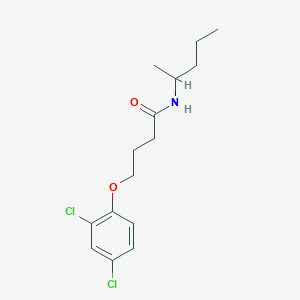


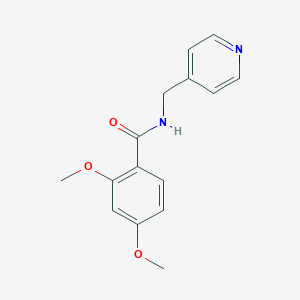
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)